

"Methyl 2-(1-methylpiperidin-4-yl)acetate" selectivity against other esterases

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Compound of Interest

Compound Name: Methyl 2-(1-methylpiperidin-4-yl)acetate

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A Comparative Guide to the Selectivity of Esterase Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of "**Methyl 2-(1-methylpiperidin-4-yl)acetate**" and other key compounds against various esterases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CES). The data presented herein is intended to assist researchers in selecting appropriate molecular tools for their studies on esterase function and for the development of novel therapeutics.

Introduction to Esterase Selectivity

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. Within this superfamily, acetylcholinesterase, butyrylcholinesterase, and carboxylesterases play critical roles in neurotransmission, xenobiotic metabolism, and prodrug activation. The selective modulation of these enzymes is a key strategy in the treatment of various diseases, including Alzheimer's disease and certain cancers. Understanding the selectivity profile of a compound is therefore crucial for predicting its therapeutic efficacy and potential side effects.

"Methyl 2-(1-methylpiperidin-4-yl)acetate": A Selective Substrate for Acetylcholinesterase

"Methyl 2-(1-methylpiperidin-4-yl)acetate" is primarily recognized not as an inhibitor, but as a highly specific substrate for acetylcholinesterase. Its radiolabeled form, [^{11}C]Methyl 2-(1-methylpiperidin-4-yl)acetate ([^{11}C]MP4A), is extensively used as a tracer in Positron Emission Tomography (PET) imaging to quantify AChE activity in the brain. In vitro studies have demonstrated that [^{11}C]MP4A is hydrolyzed with 94-99% specificity by AChE, making it an invaluable tool for neurological research. Due to its nature as a substrate rather than an inhibitor, quantitative inhibitory data such as IC₅₀ or K_i values are not applicable for comparison in the same manner as for the inhibitors discussed below.

Comparative Analysis of Esterase Inhibitors

To provide a clear perspective on esterase selectivity, the following table summarizes the inhibitory potency (IC₅₀/K_i) of several well-characterized inhibitors against AChE, BChE, and CES.

Compound	Target Esterase	IC50 / Ki (nM)	Selectivity
Donepezil	Acetylcholinesterase (AChE)	6.7[1]	Highly selective for AChE over BChE[1]
Butyrylcholinesterase (BChE)	7,400[2]		
Rivastigmine	Acetylcholinesterase (AChE)	4.3[1]	Dual inhibitor of AChE and BChE[2]
Butyrylcholinesterase (BChE)	31[2]		
Galantamine	Acetylcholinesterase (AChE)	350[3]	Selective for AChE over BChE[3]
Butyrylcholinesterase (BChE)	>10,000		
Benzil	Carboxylesterase 1 (CES1)	45 (Ki)[4]	Pan-CES inhibitor with no activity against AChE or BChE[5]
Intestinal Carboxylesterase (hiCE)	15 (Ki)[4]		
Loperamide	Carboxylesterase 2 (CES2)	1,500 (Ki)[6]	Selective inhibitor of CES2[7]
Carboxylesterase 1 (CES1)	440,000 (IC50)[7]		

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of esterase inhibition. Below are the standard protocols for determining the inhibitory activity against AChE, BChE, and CES.

Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE and BChE activity.

1. Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

2. Materials:

- Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
- Butyrylcholinesterase (BChE) from equine serum or human plasma.
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate.
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
- Phosphate buffer (0.1 M, pH 8.0).
- Test inhibitor compound.
- 96-well microplate.
- Microplate reader.

3. Procedure:

- Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in phosphate buffer.
- In a 96-well plate, add 25 μ L of the test inhibitor at various concentrations.
- Add 50 μ L of the enzyme solution (AChE or BChE) to each well.

- Incubate for 15 minutes at 25°C.
- Add 50 µL of DTNB solution to each well.
- Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCl).
- Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
- Calculate the rate of reaction (change in absorbance per minute).
- The percentage of inhibition is calculated using the formula: % Inhibition = $[1 - (\text{Rate of reaction with inhibitor} / \text{Rate of reaction without inhibitor})] \times 100$.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Carboxylesterase (CES) Inhibition Assay

A common method for measuring CES activity involves a fluorometric assay using a suitable substrate.

1. Principle: This assay utilizes a non-fluorescent substrate, such as 4-methylumbelliferyl acetate (4-MUA), which is hydrolyzed by CES to produce the highly fluorescent product 4-methylumbelliferone. The rate of increase in fluorescence is proportional to the CES activity.

2. Materials:

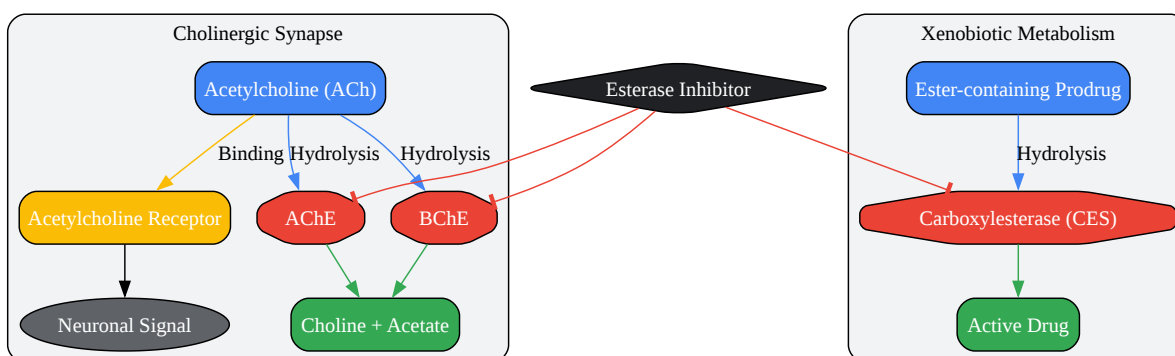
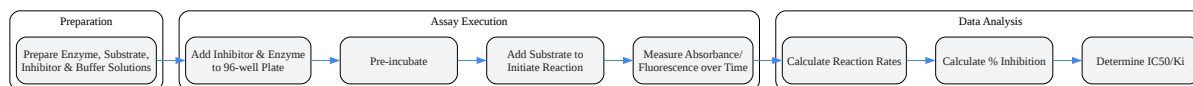
- Human liver microsomes or recombinant human CES1 or CES2.
- 4-Methylumbelliferyl acetate (4-MUA).
- Tris-HCl buffer (50 mM, pH 7.4).
- Test inhibitor compound.
- 96-well black microplate.
- Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm).

3. Procedure:

- Prepare stock solutions of the enzyme, substrate, and test inhibitor in Tris-HCl buffer.
- In a 96-well black plate, add 10 µL of the test inhibitor at various concentrations.
- Add 80 µL of the enzyme solution (human liver microsomes or recombinant CES) to each well.
- Pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding 10 µL of the 4-MUA substrate solution.
- Immediately measure the fluorescence intensity every minute for 20 minutes using a fluorescence microplate reader.
- Calculate the rate of reaction (change in fluorescence units per minute).
- The percentage of inhibition is calculated using the formula: $\% \text{ Inhibition} = [1 - (\text{Rate of reaction with inhibitor} / \text{Rate of reaction without inhibitor})] \times 100$.
- The IC₅₀ or K_i value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.



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